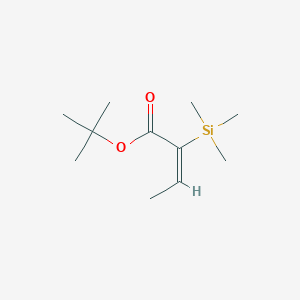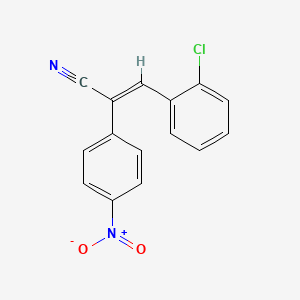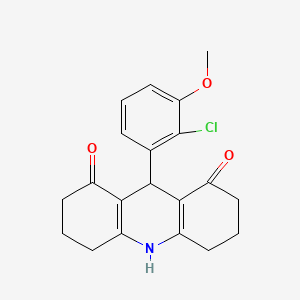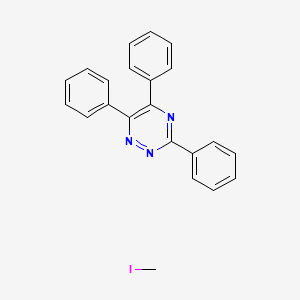![molecular formula C19H27N3O6 B11952795 methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate CAS No. 55260-11-2](/img/structure/B11952795.png)
methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is a synthetic peptide derivative. It is often used in biochemical research due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids and the presence of a carbobenzyloxy group, which provides stability and protection during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzyloxy group. This is followed by the coupling of another glycine molecule and finally the addition of L-leucine. The methyl esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Hydrolysis: Produces CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE.
Deprotection: Produces GLYCYLGLYCYL-L-LEUCINE METHYL ESTER.
Coupling Reactions: Produces longer peptide chains with the desired sequence.
科学的研究の応用
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The carbobenzyloxy group provides stability, allowing the compound to reach its target site without degradation. Upon reaching the target, the ester bond can be hydrolyzed, releasing the active peptide.
類似化合物との比較
Similar Compounds
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-METHIONINE METHYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is unique due to the presence of L-leucine, which imparts specific hydrophobic properties and influences the overall conformation of the peptide. This makes it particularly useful in studies involving hydrophobic interactions and protein folding.
特性
CAS番号 |
55260-11-2 |
|---|---|
分子式 |
C19H27N3O6 |
分子量 |
393.4 g/mol |
IUPAC名 |
methyl 4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H27N3O6/c1-13(2)9-15(18(25)27-3)22-17(24)11-20-16(23)10-21-19(26)28-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)(H,21,26)(H,22,24) |
InChIキー |
OSHAKAAYZUJSRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



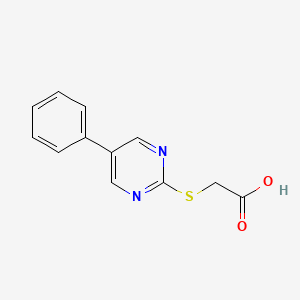
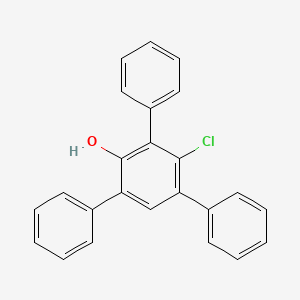
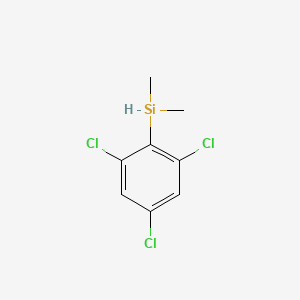
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
